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Compound of Interest

Compound Name: Antileishmanial agent-22

Cat. No.: B10771901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the preliminary Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel drug

candidate, Antileishmanial agent-22. The data presented herein is intended to support further

preclinical and clinical development of this promising therapeutic agent for the treatment of

leishmaniasis. All methodologies for the cited experiments are detailed to ensure reproducibility

and facilitate further investigation.

Data Presentation
The following tables summarize the in vitro ADMET and physicochemical properties of

Antileishmanial agent-22.

Table 1: Physicochemical Properties
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Property Value Method

Molecular Weight ( g/mol ) 450.5 LC-MS

pKa 8.2 (basic) Potentiometric titration

LogP 2.8 Shake-flask method

LogD at pH 7.4 2.1 Shake-flask method

Aqueous Solubility (µM) 150 HPLC-UV

Table 2: In Vitro Absorption and Permeability
Assay Parameter Result Classification

PAMPA Papp (x 10-6 cm/s) 8.5 High Permeability

Caco-2 Permeability
Papp (A-B) (x 10-6

cm/s)
6.2 Moderate Permeability

Caco-2 Permeability
Papp (B-A) (x 10-6

cm/s)
15.5 Efflux Substrate

Caco-2 Permeability Efflux Ratio (B-A/A-B) 2.5 Moderate Efflux

Table 3: In Vitro Distribution
Assay Parameter Result

Plasma Protein Binding

(Human)
% Bound 92.5%

Plasma Protein Binding (Rat) % Bound 88.1%

Blood-to-Plasma Ratio Ratio 1.2

Table 4: In Vitro Metabolism
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Assay Species Parameter Result Classification

Liver Microsomal

Stability
Human t1/2 (min) 45

Moderate

Stability

Liver Microsomal

Stability
Human

Intrinsic

Clearance

(µL/min/mg)

31
Moderate

Clearance

Liver Microsomal

Stability
Rat t1/2 (min) 25 Low Stability

Liver Microsomal

Stability
Rat

Intrinsic

Clearance

(µL/min/mg)

55 High Clearance

CYP450

Inhibition (IC50

in µM)

CYP1A2 > 50 No Inhibition

CYP2C9 > 50 No Inhibition

CYP2C19 > 50 No Inhibition

CYP2D6 22 Weak Inhibition

CYP3A4 > 50 No Inhibition

Table 5: In Vitro Toxicity
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Assay Endpoint Result Classification

Ames Test (S.

typhimurium)
Mutagenicity

Negative in all strains

(TA98, TA100,

TA1535, TA1537) with

and without S9

activation

Non-mutagenic

hERG Patch Clamp IC50 (µM) > 30
Low risk of QT

prolongation

Cytotoxicity (HepG2

cells)
CC50 (µM) > 100 Low cytotoxicity

Antileishmanial

Activity (L. donovani

amastigotes in

macrophages)

IC50 (µM) 0.5 Potent

Selectivity Index

(CC50 HepG2 / IC50

Leishmania)

> 200 High

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is utilized to predict passive membrane permeability.[1] A lipid-infused

artificial membrane is created in a 96-well filter plate.[2] The test compound is added to the

donor compartment, and its diffusion into the acceptor compartment is quantified by LC-MS/MS

after a 5-hour incubation at room temperature.[1][2] The apparent permeability coefficient

(Papp) is then calculated.[1]

Caco-2 Permeability Assay
This assay assesses both passive and active transport across an intestinal barrier model.[3]

Caco-2 cells are cultured on semipermeable filter inserts for 21 days to form a differentiated
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monolayer.[4] The test compound is added to either the apical (A) or basolateral (B) side, and

its appearance in the opposite compartment is measured over time by LC-MS/MS to determine

the permeability in both directions (A-B and B-A).[5] The efflux ratio is calculated by dividing the

Papp (B-A) by the Papp (A-B).[5]

Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is considered the gold standard for determining the extent of a drug's

binding to plasma proteins.[6][7] The test compound is added to plasma in one chamber of a

dialysis cell, which is separated by a semi-permeable membrane from a buffer-filled chamber.

[7] The system is incubated at 37°C until equilibrium is reached.[6] The concentrations of the

compound in both the plasma and buffer chambers are then quantified by LC-MS/MS to

calculate the percentage of the drug bound to plasma proteins.[7]

Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes,

primarily Cytochrome P450s.[8][9] The test compound is incubated with pooled liver

microsomes from humans or other species in the presence of the cofactor NADPH.[8][10]

Aliquots are taken at various time points, and the reaction is quenched.[10] The disappearance

of the parent compound over time is monitored by LC-MS/MS.[10] From this data, the in vitro

half-life (t1/2) and intrinsic clearance are calculated.[11]

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12]

[13] Several strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to

the test compound with and without a metabolic activation system (S9 liver extract).[12] If the

compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a

histidine-deficient medium.[13] The number of revertant colonies is counted to determine the

mutagenic potential.[14]

hERG Patch Clamp Assay
This electrophysiological assay directly measures the effect of a compound on the human

Ether-à-go-go-Related Gene (hERG) potassium ion channel, which is crucial for cardiac

repolarization.[15][16] Whole-cell patch-clamp recordings are performed on cells stably
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expressing the hERG channel.[17] The cells are exposed to increasing concentrations of the

test compound, and the inhibition of the hERG current is measured to determine the IC50

value.[17][18]
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Caption: A flowchart of the in vitro ADMET assessment workflow.
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Caption: Workflow for the Caco-2 permeability assay.
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Caption: Pathway for determining metabolic stability.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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